molecular formula C13H17N3O B7864170 5-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-2-methylpyridine

5-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-2-methylpyridine

Cat. No.: B7864170
M. Wt: 231.29 g/mol
InChI Key: STRRGSVXTFYUHP-CMPLNLGQSA-N
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Description

5-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-2-methylpyridine is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolo[2,3-c]pyrrole core, which is a bicyclic structure, and a pyridine ring. The presence of these rings makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-2-3-11(7-15-9)13(17)16-5-4-10-6-14-8-12(10)16/h2-3,7,10,12,14H,4-6,8H2,1H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRRGSVXTFYUHP-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N2CC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-2-methylpyridine typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-c]pyrrole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The exact details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce fully reduced pyrrolo[2,3-c]pyrrole derivatives.

Scientific Research Applications

5-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-2-methylpyridine exerts its effects is complex and involves multiple molecular targets. It can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-2-methylpyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrrolo[2,3-c]pyrrole core with a pyridine ring is not commonly found in other compounds, making it a valuable subject for research and application development.

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